2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-9-10-7-17-20(11-5-3-4-6-12(11)22-2)14(10)15(19-18-9)23-8-13(16)21/h3-7H,8H2,1-2H3,(H2,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKHRPSGEOSNBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN(C2=C(N=N1)SCC(=O)N)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide typically involves multiple steps. One common method includes the condensation of 2-methoxyphenylhydrazine with 4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For instance, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
Key Differences :
- The 2-methoxyphenyl group in the target compound may confer better metabolic stability compared to halogenated substituents (e.g., chloro in 118d).
Benzothiazole-Based Acetamides ()
Examples include:
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide
- N-(6-Methylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide
Comparison :
- Core Structure: Benzothiazole vs. pyrazolo-pyridazine.
- Substituents : The shared 2-methoxyphenylacetamide moiety suggests similar pharmacokinetic profiles, but the trifluoromethyl group in benzothiazole derivatives may improve lipophilicity and blood-brain barrier penetration .
Thiazolo[4,5-d]pyrimidine Derivatives ()
Compounds like 19 and 20 (from ) incorporate thiazolo[4,5-d]pyrimidine cores with coumarin or chromenone substituents. These exhibit higher molecular weights (>600 g/mol) due to fused aromatic systems, which may limit bioavailability compared to the target compound’s simpler structure .
Molecular Weight and Solubility
| Compound Class | Average Molecular Weight (g/mol) | Notable Substituents | Solubility Inference |
|---|---|---|---|
| Target Compound | ~400 (estimated) | 2-Methoxyphenyl, thioacetamide | Moderate (polar groups) |
| Pyrazolo[3,4-d]pyrimidines | 550–660 | Halogens, morpholino | Low (bulky substituents) |
| Benzothiazole Acetamides | 350–450 | Trifluoromethyl, methoxy | High (lipophilic groups) |
Biological Activity
The compound 2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide (CAS Number: 1173058-85-9) is a complex organic molecule with potential applications in medicinal chemistry. Its unique structural features include a pyrazolo[3,4-d]pyridazine core and various functional groups that contribute to its biological activity, particularly as an anticancer agent.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₂₁N₅O₃S
- Molar Mass : Approximately 399.5 g/mol
- Structural Features :
- Pyrazolo[3,4-d]pyridazine core
- Thioether and acetamide functionalities
Biological Activity Overview
Research indicates that compounds similar to 2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide exhibit significant biological activities, particularly in cancer treatment. Notably, derivatives of pyrazolo[3,4-d]pyridazine have shown promising results as inhibitors of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation and cancer progression.
Cytotoxicity Studies
Studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance:
- MCF-7 Cell Line : IC₅₀ values indicate effective inhibition of cell growth.
- HCT-116 Cell Line : Similar cytotoxic effects observed.
The mechanism by which 2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide exerts its effects involves:
- Inhibition of CDKs : Molecular docking studies suggest favorable interactions with the active sites of CDKs, indicating potential pathways for drug design.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, contributing to its anticancer properties.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific combination of structural features that may confer distinct biological activities compared to other similar compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine derivatives | Similar heterocyclic core | Anticancer activity; CDK inhibitors |
| Thiazole-based compounds | Contains sulfur in the ring | Antimicrobial and anticancer properties |
| Phenethylamine derivatives | Basic structure similar to acetamide | Neurotransmitter activity; potential antidepressants |
Case Studies and Research Findings
Recent studies have further elucidated the potential of pyrazole derivatives as anticancer agents. For instance:
- A study by Bouabdallah et al. reported significant cytotoxic potential against Hep-2 and P815 cancer cell lines with IC₅₀ values of 3.25 mg/mL and 17.82 mg/mL respectively .
- Wei et al. described ethyl derivatives that exhibited potent antitumor activity against A549 cell lines with an IC₅₀ value of 26 µM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
